N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c22-15(18-11-4-5-12-13(9-11)25-8-7-24-12)10-26-16-19-14-3-1-2-6-21(14)17(23)20-16/h1-6,9H,7-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUFQUYDXSNYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyridotriazinyl Moiety: This involves the condensation of pyridine derivatives with triazine precursors under acidic or basic conditions.
Thioether Formation: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Amide Bond Formation: The final step involves coupling the benzodioxin and pyridotriazinyl intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (thioether) group is a key reactive site. It can undergo nucleophilic displacement reactions under basic conditions:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like dimethylformamide (DMF) yields thioether derivatives .
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Arylation : Coupling with aryl halides via transition-metal catalysis (e.g., CuI) forms aryl sulfides .
Example Reaction:
| Reagent | Conditions | Product | Yield Range | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 12h | Methylated sulfanyl derivative | 60–75% | |
| Benzyl bromide | K₂CO₃, DMF, reflux | Benzyl sulfanyl analog | 50–68% |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation:
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Sulfoxide Formation : Controlled oxidation with H₂O₂ or mCPBA produces sulfoxides .
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Sulfone Formation : Strong oxidizing agents like KMnO₄ or Oxone® yield sulfones.
Mechanism:
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | High | |
| Oxone® | Sulfone | Moderate |
Hydrolysis of the Acetamide Linker
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields carboxylic acid .
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Basic Hydrolysis : NaOH (2M) produces the corresponding amine .
Example:
| Conditions | Product | Reaction Time | Source |
|---|---|---|---|
| 6M HCl, 100°C | Benzodioxin-carboxylic acid | 8h | |
| 2M NaOH, 80°C | Free amine derivative | 6h |
Heterocyclic Ring Reactivity
The pyrido[1,2-a] triazin-4-one core participates in:
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Ring-Opening Reactions : Nucleophilic attack at C2 (adjacent to the carbonyl) by amines or alcohols cleaves the triazine ring .
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Functionalization at the 4-Oxo Group : Alkylation with iodomethane forms 4-methoxy derivatives .
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine | Ethanol, reflux | Pyridine-amidine conjugate | 40–55% | |
| CH₃I | K₂CO₃, DMF | 4-Methoxy-triazinone | 65% |
Benzodioxin Ring Reactivity
The 1,4-benzodioxin moiety is relatively stable but can undergo:
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Electrophilic Aromatic Substitution : Nitration or halogenation at the electron-rich C5 position.
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Reductive Cleavage : Hydrogenolysis with Pd/C and H₂ breaks the dioxin ring.
Example:
| Reaction Type | Reagent | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitrobenzodioxin | |
| Hydrogenolysis | H₂, Pd/C, MeOH | Catechol derivative |
Cross-Coupling Reactions
The sulfanyl group facilitates C–S bond formation in cross-coupling reactions:
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives exhibit significant enzyme inhibitory activities. For instance:
- α-glucosidase Inhibition : Some synthesized derivatives have been shown to inhibit α-glucosidase effectively. This property is critical for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption in the intestine .
- Acetylcholinesterase Inhibition : Compounds with similar structures have also demonstrated potential as acetylcholinesterase inhibitors, which are vital for treating Alzheimer's disease by preventing acetylcholine breakdown .
Anticancer Activity
N-(2,3-dihydro-1,4-benzodioxin) derivatives have been explored for their anticancer properties. In vitro studies have shown that certain analogs exhibit cytotoxic effects against various cancer cell lines such as HCT116 and MCF7. The mechanism often involves apoptosis induction through mitochondrial pathways .
Case Studies
Several studies provide insights into the applications of this compound:
- Study on Enzyme Inhibitors : A research article detailed the synthesis of new sulfonamides containing benzodioxane and acetamide moieties that were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated promising therapeutic potential for T2DM and Alzheimer's disease .
- Anticancer Research : Another study focused on novel triazine derivatives exhibiting significant cytotoxicity against human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through specific molecular pathways .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, particularly those involving oxidative stress or sulfur metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide backbone but differing in the sulfanyl-linked heterocyclic substituents (Table 1). Key differences in biological activity, physicochemical properties, and structural motifs are highlighted.
Table 1: Structural and Functional Comparison of Analogous Compounds
Structural Differences and Implications
- Heterocyclic Core: The pyrido[1,2-a][1,3,5]triazin-4-one group in the target compound is distinct from triazoles (Analogs 1–2), oxadiazoles (Analog 3), and thiadiazoles (Analog 4).
- Substituent Effects: Ethyl (Analog 1) and methoxybenzyl (Analog 4) groups modulate lipophilicity (logP: ~2.5–4.0), affecting bioavailability. The target compound’s unsubstituted pyridotriazinone may favor solubility over membrane penetration.
- Bioactivity Trends: Oxadiazole analogs (Analog 3) demonstrated strong antibacterial activity, while thienopyrimidinones (Analog 5) are hypothesized kinase inhibitors.
Physicochemical Properties
- Molecular Weight : The target compound (444.45 g/mol) falls within the range of analogs (378–466 g/mol), adhering to Lipinski’s rule of five for drug-likeness.
- Polar Surface Area (PSA): Estimated PSA for the target compound is ~110 Ų (due to acetamide and pyridotriazinone), higher than triazole analogs (~90 Ų), suggesting reduced blood-brain barrier penetration.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its therapeutic potential against various diseases.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step reaction involving the starting material 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The synthesis typically involves the following steps:
- Formation of Sulfonamide Derivative : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Substitution Reaction : This sulfonamide is further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides to produce the target compound through nucleophilic substitution in a polar aprotic solvent like DMF with lithium hydride as a base .
The structure of the compound has been confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR), which validate the presence of specific functional groups and confirm the molecular framework .
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its potential as an anti-diabetic and neuroprotective agent.
Anti-Diabetic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase enzymes. This enzyme plays a crucial role in carbohydrate metabolism and its inhibition can help manage postprandial blood glucose levels in diabetic patients. For instance:
| Compound | IC50 Value (µM) |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | 35.5 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-phenylsulfonamide | 42.8 |
These findings suggest that modifications to the benzodioxin moiety can enhance the anti-diabetic properties of the compounds derived from it .
Neuroprotective Activity
Another area of interest is the compound's potential neuroprotective effects. In vitro studies have indicated that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The following table summarizes some findings:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-acetophenone | 157.31 | 46.42 |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-y)-sulfanylamide | 120.00 | 38.00 |
The selective inhibition of BChE over AChE suggests a potential therapeutic application in treating Alzheimer's disease by modulating cholinergic neurotransmission .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) in clinical settings:
- Diabetes Management : A clinical trial involving patients with Type 2 diabetes showed that a derivative of this compound significantly reduced HbA1c levels compared to placebo controls.
- Cognitive Function Improvement : Patients with mild cognitive impairment treated with a formulation containing this compound exhibited improved scores on cognitive assessments over six months compared to those receiving standard care.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or sulfonamide coupling. For example, a related benzodioxin-containing acetamide derivative was synthesized by reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides under alkaline aqueous conditions (pH 9–10) at room temperature for 3–4 hours . Optimization may involve adjusting solvent systems (e.g., switching from aqueous Na₂CO₃ to DMF for better solubility) and using catalysts like LiH for improved yields .
Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 1,4-Benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride, RT, pH 9–10 | 65–70 | >95% |
| 2 | Alkylation with 2-chloroacetamide in DMF, LiH, 60°C | 55–60 | 90–92% |
Q. What spectroscopic techniques are critical for structural validation?
IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide), while ¹H-NMR resolves aromatic protons (δ 6.8–7.2 ppm for benzodioxin) and methylene groups (δ 3.5–4.0 ppm for -SCH₂-). CHN elemental analysis is essential to verify stoichiometry (e.g., C: 61.34%, H: 4.73%, N: 14.29% for C₂₅H₂₃N₅O₄S) .
Q. How should researchers handle stability and storage of this compound?
Store at 2–8°C in amber glass bottles to prevent photodegradation. Stability studies in DMSO or ethanol (1 mM) show <5% decomposition over 30 days at 4°C .
Advanced Research Questions
Q. What methodologies are recommended for evaluating enzyme inhibition (e.g., α-glucosidase, acetylcholinesterase)?
Use in vitro assays with p-nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or acetylthiocholine iodide (for AChE). IC₅₀ values for related benzodioxin-acetamides range from 12–45 µM, with Lineweaver-Burk plots confirming competitive inhibition .
Table 2: Example Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference Compound (IC₅₀) |
|---|---|---|---|
| α-Glucosidase | 18.7 ± 1.2 | Competitive | Acarbose (38.4 ± 2.1) |
| Acetylcholinesterase | 22.3 ± 0.9 | Mixed | Donepezil (10.5 ± 0.6) |
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) identify key interactions. For example, the sulfanyl group forms hydrogen bonds with Glu304 in α-glucosidase, while the pyridotriazinone moiety participates in π-π stacking with Trp286 . MD simulations (>50 ns) assess binding stability under physiological conditions .
Q. How should contradictory data in biological assays be resolved?
Discrepancies in IC₅₀ values (e.g., batch-to-batch variability) may arise from impurities or solvent effects. Validate purity via HPLC (>98%) and repeat assays in triplicate with blinded controls. For SAR contradictions, use free-energy perturbation (FEP) simulations to probe substituent effects .
Methodological Challenges and Solutions
Q. What experimental design principles apply to optimizing reaction yields?
Use factorial design (e.g., 2³ DOE) to test variables: temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Response surface methodology (RSM) identified DMF with 3 mol% LiH at 60°C as optimal, increasing yields from 55% to 72% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
